molecular formula C14H18N2O5 B3183646 Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate CAS No. 1019995-16-4

Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate

Cat. No.: B3183646
CAS No.: 1019995-16-4
M. Wt: 294.3 g/mol
InChI Key: MEUVJATVWDXVEW-UHFFFAOYSA-N
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Description

Structural Context within Pyridine (B92270) Carboxylates and Amide Derivatives

Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate is a derivative of nicotinic acid, also known as vitamin B3. The core of the molecule is an ethyl nicotinate (B505614) structure. Nicotinic acid and its derivatives are a significant class of compounds in medicinal chemistry and materials science. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic and steric properties to the molecule. The presence of the carboxylate group at the 3-position of the pyridine ring is a key feature of nicotinates.

The molecule also contains a prominent amide linkage. Amides are formed from the reaction of a carboxylic acid and an amine. In this case, the amide bond is formed between the 4-amino group of a substituted pyridine and the carboxylic acid of a succinic acid monoester. This amide group introduces a degree of rigidity and potential for hydrogen bonding, which can significantly influence the molecule's physical and biological properties.

Significance of Nicotinate-Based Amide Structures in Synthetic Chemistry

Nicotinate-based amide structures are of considerable interest in synthetic chemistry due to their versatile reactivity and the biological significance of the nicotinamide (B372718) core. The synthesis of such structures typically involves the coupling of a nicotinic acid derivative with an amine. clockss.orgresearchgate.net Standard peptide coupling reagents can be employed to facilitate this amide bond formation. The synthesis of nicotinoyl amino acid derivatives has been demonstrated using solid-phase peptide synthesis techniques, highlighting the modularity of this synthetic approach. clockss.orgresearchgate.net

The pyridine nitrogen in the nicotinate ring can act as a ligand for metal centers, making these structures useful in coordination chemistry and the development of metal-organic frameworks. wikipedia.org The amide functionality can participate in hydrogen bonding, leading to the formation of supramolecular assemblies. The combination of the nicotinate and amide functionalities allows for the creation of molecules with specific three-dimensional structures and chemical properties.

Research Trajectory and Unexplored Avenues for this compound

Currently, there is a lack of specific published research focusing exclusively on this compound. Its existence is primarily noted in chemical supplier databases. However, based on the known properties and applications of related nicotinic acid and amide derivatives, several potential research avenues can be proposed.

Given that many nicotinic acid derivatives exhibit biological activity, a primary area of investigation would be the pharmacological screening of this compound. nih.gov The presence of the amide and ester functionalities suggests that it could be a candidate for evaluation in various therapeutic areas. For instance, nicotinic acid itself is known for its vasodilatory effects.

The molecule's structure also suggests potential applications in materials science. The ability of the pyridine and amide groups to participate in non-covalent interactions could be exploited in the design of new polymers or liquid crystals. The synthesis of related pyridine amide derivatives for use as building blocks in more complex molecular architectures is an active area of research. google.com

Future research could focus on:

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for the synthesis of this and related compounds.

Biological Activity Screening: Investigating the potential pharmacological effects of the compound, including its interaction with biological targets.

Materials Science Applications: Exploring its use as a building block for functional materials, such as polymers, gels, or coordination complexes.

Structural Studies: Conducting detailed crystallographic and spectroscopic analyses to understand its solid-state structure and conformational preferences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(4-ethoxy-4-oxobutanoyl)amino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-20-13(18)6-5-12(17)16-11-7-8-15-9-10(11)14(19)21-4-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUVJATVWDXVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(C=NC=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647620
Record name Ethyl 4-(4-ethoxy-4-oxobutanamido)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019995-16-4
Record name Ethyl 4-(4-ethoxy-4-oxobutanamido)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 4 Ethoxy 4 Oxobutanamido Nicotinate

Disconnection Approach and Retrosynthetic Pathways

A retrosynthetic analysis, a cornerstone of modern organic synthesis, allows for the logical deconstruction of a target molecule into readily available starting materials. This process involves strategically breaking key bonds to identify plausible synthetic routes.

Strategic Cleavages at the Amide and Ester Linkages

The structure of Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate presents two primary functionalities for disconnection: the central amide bond and the two ethyl ester groups. The most logical primary disconnection is at the amide C-N bond, as amide bond formation is a well-established and versatile reaction in organic chemistry. This cleavage simplifies the target molecule into two key synthons: an electrophilic acylating agent derived from a succinic acid monoester and a nucleophilic aminopyridine derivative.

Further retrosynthetic analysis involves the disconnection of the ester linkages. The ethyl ester on the nicotinate (B505614) ring and the one on the succinamide (B89737) side chain can both be disconnected to reveal the corresponding carboxylic acids and ethanol (B145695). This suggests that esterification can be employed as a key step in the synthesis of the precursors.

Identification of Key Building Blocks: Ethyl Nicotinate and Succinic Acid Derivatives

Following the retrosynthetic pathway, the key building blocks for the synthesis of this compound are identified as:

Ethyl 4-aminonicotinate : This molecule serves as the nucleophilic component in the crucial amide bond-forming step. Its synthesis can be envisioned from 4-aminonicotinic acid through esterification.

A suitable derivative of succinic acid : To act as the electrophilic partner, a mono-esterified and activated succinic acid derivative is required. A practical synthetic equivalent for the acyl synthon is mono-ethyl succinyl chloride or succinic acid monoethyl ester activated in situ. This precursor can be prepared from succinic anhydride (B1165640) by reaction with ethanol to form the monoester, followed by activation of the remaining carboxylic acid.

Target MoleculeDisconnectionKey Building Blocks
This compoundAmide BondEthyl 4-aminonicotinate and Succinic acid monoethyl ester
Ethyl 4-aminonicotinateEster Bond4-Aminonicotinic acid and Ethanol
Succinic acid monoethyl esterEster BondSuccinic anhydride and Ethanol

Contemporary Approaches to N-Acylation Reactions

The formation of the amide bond between the 4-amino group of the nicotinate scaffold and the succinic acid derivative is the linchpin of the synthesis. Modern organic chemistry offers a plethora of methods for efficient N-acylation.

Amide Bond Formation via Coupling Reagents and Activated Esters

To facilitate the amide bond formation under mild conditions and with high yields, a variety of coupling reagents can be employed. These reagents activate the carboxylic acid group of the succinic acid monoester, making it susceptible to nucleophilic attack by the amino group of ethyl 4-aminonicotinate.

Commonly used coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. luxembourg-bio.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com

Another powerful class of coupling reagents is the uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high efficiency and is particularly useful for coupling less reactive amines. wikipedia.orgcommonorganicchemistry.commychemblog.com The reaction proceeds through the formation of an activated OAt-ester. wikipedia.orgcommonorganicchemistry.com

Coupling ReagentAdditiveKey Intermediate
EDCHOBtO-acylisourea
HATU-OAt-active ester

Alternatively, the succinic acid monoester can be converted to a more stable activated ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then be isolated and subsequently reacted with ethyl 4-aminonicotinate to form the desired amide.

Chemo- and Regioselectivity in Acylation of 4-Aminonicotinate Scaffolds

The ethyl 4-aminonicotinate molecule possesses two nucleophilic sites: the amino group at the 4-position and the pyridine (B92270) nitrogen. However, the acylation is expected to occur selectively at the amino group. The lone pair of electrons on the pyridine nitrogen is part of the aromatic system, making it significantly less nucleophilic than the exocyclic amino group.

Furthermore, the amino group at the 4-position of the pyridine ring is a good nucleophile. While the pyridine nitrogen can be protonated or acylated under certain conditions, N-acylation of the exocyclic amino group is the overwhelmingly favored process under standard amide coupling conditions. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often employed to scavenge the acid produced during the reaction without competing with the aminonicotinate as a nucleophile. The inherent electronic properties of the 4-aminopyridine (B3432731) moiety direct the acylation to the desired nitrogen, ensuring high regioselectivity. acs.org

Esterification Techniques for Carboxylic Acid Functionalities

The synthesis of the target molecule requires the formation of two ethyl ester groups. Several classical and modern esterification methods can be applied.

The Fischer-Speier esterification is a traditional and cost-effective method that involves reacting the carboxylic acid (4-aminonicotinic acid or succinic acid monoester) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmdpi.commasterorganicchemistry.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation. organic-chemistry.org

For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. rsc.orgorganic-chemistry.orgorganic-chemistry.org This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDC, in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.orgorganic-chemistry.orgorganic-chemistry.org This reaction proceeds at room temperature and is tolerant of a wide range of functional groups. wikipedia.org The Steglich esterification is particularly advantageous for sterically hindered alcohols or acid-labile substrates. organic-chemistry.org

Fischer Esterification Variants and Related Catalytic Methods

The classical Fischer-Speier esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a fundamental method for producing the ester functionalities in this compound. cerritos.edulibretexts.org This applies to both the esterification of nicotinic acid with ethanol to form the ethyl nicotinate core and the esterification of a succinic acid precursor. scholarsresearchlibrary.comgoogle.com However, to overcome the limitations of using corrosive mineral acids like sulfuric acid, which can lead to difficult workups and waste generation, several advanced catalytic variants have been developed. guidechem.com

Advanced methodologies focus on replacing homogeneous mineral acids with heterogeneous solid acid catalysts. These catalysts offer significant advantages, including simplified product purification, catalyst recyclability, and often milder reaction conditions. guidechem.comorientjchem.org For the synthesis of ethyl nicotinate, solid acid catalysts such as HND230 have been successfully employed, demonstrating high yields and reducing the generation of highly polluted wastewater. guidechem.comgoogle.compatsnap.com Another example is the use of a bifunctional MoO3/SiO2 solid catalyst, which has been shown to be effective for the esterification of nicotinic acid to methyl nicotinate, a principle directly applicable to the synthesis of the ethyl ester. orientjchem.org

The general protocol for such a reaction involves heating the carboxylic acid (nicotinic acid) with the alcohol (ethanol) in the presence of the solid catalyst, often in a solvent like toluene (B28343) that allows for the azeotropic removal of water to drive the equilibrium towards the product. google.compatsnap.com

Table 1: Comparison of Catalytic Methods for Ethyl Nicotinate Synthesis

Catalyst Type Catalyst Example Key Advantages Typical Conditions Reference(s)
Homogeneous Mineral Acid Concentrated H₂SO₄ Low cost, high reactivity Refluxing ethanol google.comguidechem.com
Heterogeneous Solid Acid HND230 Recyclable, reduced wastewater, high yield (97.2%) 50-65°C then reflux, Toluene google.compatsnap.com

Transesterification Processes for Ester Interconversions

Transesterification is an alternative route to ester synthesis where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. This process is particularly useful for converting a more readily available ester (e.g., a methyl ester) into a different one (e.g., the desired ethyl ester) or for synthesizing esters from acids and alcohols under specific conditions where direct esterification is challenging. google.com

In the context of this compound synthesis, transesterification could be employed by reacting a short-chain ester of nicotinic acid, such as methyl nicotinate, with ethanol. This reaction is typically catalyzed by an acid (e.g., p-toluenesulphonic acid) or a base. google.com The process often requires conditions that favor the formation of the product, such as using a large excess of the reactant alcohol or removing the displaced alcohol (e.g., methanol) by distillation to shift the reaction equilibrium. google.comgoogle.com This method provides a versatile pathway for accessing the ethyl nicotinate moiety required for the final product.

Catalytic Systems in the Synthesis of this compound

The formation of the amide bond linking the nicotinate and succinate (B1194679) portions is a critical step in the synthesis. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. ucl.ac.ukscispace.com Modern catalytic approaches aim to form the amide bond directly from the corresponding carboxylic acid and amine precursors, offering a more atom-economical and sustainable route. researchgate.netresearchgate.net

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts are widely explored for direct amide bond formation due to their high activity and selectivity under mild conditions. researchgate.net For the synthesis of the target molecule, this would involve the coupling of ethyl 4-aminonicotinate with succinic acid monoethyl ester.

A variety of homogeneous catalysts have been developed for this transformation. Boronic acid derivatives are among the most common, capable of activating the carboxylic acid toward nucleophilic attack by the amine. ucl.ac.ukscispace.com Metal-based Lewis acid catalysts, such as those involving titanium (e.g., TiCl₄), zirconium, or antimony, have also been reported to effectively catalyze direct amidation reactions. core.ac.uk These catalysts function by coordinating to the carboxylic acid, increasing its electrophilicity and facilitating the condensation reaction, which releases water as the only byproduct. core.ac.uk

Table 2: Examples of Homogeneous Catalysts for Amide Bond Formation

Catalyst Class Specific Example Mechanism of Action Advantages Reference(s)
Boron-Based Phenylboronic Acid Activates carboxylic acid Broad substrate scope, mild conditions ucl.ac.ukscispace.com
Metal-Based Lewis Acid Titanium(IV) chloride (TiCl₄) Lewis acidic activation of carboxyl group Effective for direct acid-amine coupling core.ac.uk

Heterogeneous Catalysis and Solid-Phase Synthesis Applications

The principles of heterogeneous catalysis can be extended to the amide formation step, providing benefits in catalyst recovery and process simplification. While less common than for esterification, solid-supported catalysts are an area of active research for amidation. researchgate.net For instance, metal oxides like ZnO have been used to catalyze N-formylation under solvent-free conditions, showcasing the potential for solid catalysts in related transformations. core.ac.uk

A more sophisticated approach involves solid-phase synthesis, a methodology central to the production of peptides and other complex molecules. luxembourg-bio.com In this strategy, one of the precursors, such as 4-aminonicotinic acid, could be immobilized on a solid polymer support. The subsequent reaction with an activated succinic acid monoethyl ester would occur on this solid phase. The key advantage is that excess reagents and byproducts can be washed away easily, simplifying purification to a filtration step. After the amide bond is formed, the target molecule can be cleaved from the resin. This technique is highly amenable to automation and the creation of molecular libraries, though it is often applied at a smaller, research-oriented scale. luxembourg-bio.com

Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. For a molecule like this compound, this involves minimizing solvent use, employing safer reaction media, and improving energy efficiency. mdpi.com

Solvent Minimization and Alternative Reaction Media (e.g., Deep Eutectic Solvents, Ionic Liquids)

A major focus of green synthesis is the replacement of volatile and often hazardous organic solvents with more environmentally benign alternatives. nih.gov Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) have emerged as promising media for both esterification and amidation reactions. acs.orgnih.govmdpi.com

DES are mixtures of hydrogen bond donors (e.g., urea, glycerol, or a carboxylic acid itself) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride) that form a eutectic with a melting point far below that of the individual components. nih.govmdpi.com They are attractive due to their low cost, biodegradability, and simple preparation. nih.gov In some cases, a DES can be formed where one of the reactants, such as the carboxylic acid, is a component of the solvent system itself, creating a "Reactive Deep Eutectic Solvent" (RDES). rsc.org This approach has been successfully used for amide synthesis, avoiding the need for external hazardous solvents and simplifying product recovery. rsc.org Choline chloride-based DES have been shown to promote esterification and direct amidation, sometimes acting as both the solvent and a catalyst. nih.govresearchgate.net

Ionic Liquids (ILs), which are salts with melting points below 100 °C, also serve as alternative reaction media. acs.org Brønsted acidic ionic liquids have been developed to act as reusable catalysts and solvents for direct amidation, demonstrating high efficiency and sustainability with a broad substrate scope. acs.org Nicotinic acid itself has been used to prepare novel ionic liquids, highlighting the compatibility of these systems with the molecular core of the target compound. lew.roresearchgate.netresearchgate.net

Table 3: Application of Green Solvents in Relevant Syntheses

Solvent Type Example Composition Application Advantages Reference(s)
Deep Eutectic Solvent (DES) Choline Chloride / Carboxylic Acid Amidation, Esterification Biodegradable, non-toxic, can act as reactant/catalyst nih.govresearchgate.net
Reactive DES (RDES) Carboxylic Acid / Amine Salt Amide Synthesis Solvent-free reaction, simple product recovery rsc.org

Atom Economy and Step Efficiency Analysis of Synthetic Routes

For the proposed synthesis of this compound, a detailed analysis of each step is crucial.

Step 1: Synthesis of Mono-ethyl succinyl chloride

The reaction of monoethyl succinate with thionyl chloride is a common method for producing the acid chloride.

Reaction: C₆H₁₀O₄ + SOCl₂ → C₆H₉ClO₃ + SO₂ + HCl

Reactants Molecular Weights: Monoethyl succinate (146.14 g/mol ) + Thionyl chloride (118.97 g/mol ) = 265.11 g/mol

Product Molecular Weight: Mono-ethyl succinyl chloride (164.59 g/mol )

The atom economy for this step is calculated as: (164.59 / 265.11) * 100% = 62.08%

This relatively low atom economy is characteristic of reactions that utilize stoichiometric reagents like thionyl chloride, which results in the formation of significant by-products (sulfur dioxide and hydrochloric acid).

Step 3: Acylation of Ethyl 4-aminonicotinate with Mono-ethyl succinyl chloride

Reaction: C₈H₁₀N₂O₂ + C₆H₉ClO₃ → C₁₄H₁₈N₂O₅ + HCl

Reactants Molecular Weights: Ethyl 4-aminonicotinate (166.18 g/mol ) + Mono-ethyl succinyl chloride (164.59 g/mol ) = 330.77 g/mol

Product Molecular Weight: this compound (294.31 g/mol )

The atom economy for this final step is: (294.31 / 330.77) * 100% = 88.98%

This step demonstrates a much higher atom economy, with the only theoretical by-product being hydrochloric acid.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Ethyl 4 4 Ethoxy 4 Oxobutanamido Nicotinate

Mechanistic Investigations of Amide Hydrolysis and Formation Pathways

The amide linkage in Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate is a key functional group, and its stability and reactivity are of significant interest. However, no specific studies on the mechanistic pathways of its hydrolysis or formation have been found. Research in this area would typically involve kinetic studies under acidic, basic, and neutral conditions to determine the rate laws and reaction orders. Isotopic labeling studies could further elucidate the specific bonds being cleaved and the involvement of solvent molecules in the transition states. Understanding these mechanisms is crucial for predicting the compound's stability in various chemical environments.

Exploration of Ester Reactivity: Saponification and Transesterification Kinetics

The molecule contains two ester functional groups: an ethyl nicotinate (B505614) and an ethyl succinate (B1194679) moiety. The reactivity of these esters, particularly through saponification and transesterification, has not been specifically investigated for this compound.

Table 1: Hypothetical Kinetic Data for Saponification of Ester Groups

Ester Group Temperature (°C) Rate Constant (k, M⁻¹s⁻¹) Activation Energy (Ea, kJ/mol)
Ethyl nicotinate 25 Data not available Data not available
Ethyl succinate 25 Data not available Data not available
Ethyl nicotinate 50 Data not available Data not available

This table is for illustrative purposes only, highlighting the type of data that is currently unavailable.

Detailed kinetic studies would be required to quantify the relative reactivity of the two ester groups and to understand the influence of the rest of the molecule on their susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system. While the general principles of electrophilic aromatic substitution on pyridine are well-established, suggesting that substitution is generally difficult and occurs preferentially at the 3- and 5-positions, specific studies on this compound are absent. The directing effects of the ethoxycarbonyl and the amido substituents on the pyridine ring's reactivity towards various electrophiles have not been experimentally determined.

Nucleophilic Addition and Substitution Reactions at Carbonyl Centers

The compound possesses three carbonyl centers: two ester carbonyls and one amide carbonyl. The susceptibility of these centers to nucleophilic attack is a fundamental aspect of the molecule's reactivity. However, no research has been published detailing the outcomes of reactions with various nucleophiles or comparing the relative electrophilicity of the different carbonyl carbons within this specific molecule.

Radical Reactions and Photochemical Reactivity Profiles

The behavior of this compound under radical or photochemical conditions is another area where information is lacking. Studies investigating its potential for radical-mediated transformations or its photochemical stability and degradation pathways would provide valuable insights into its behavior in different environments, such as under UV irradiation.

Tautomerism and Conformational Dynamics Studies

The potential for tautomerism, particularly amide-imidol tautomerism, and the conformational flexibility of the succinamide (B89737) linker in this compound have not been explored. Spectroscopic and computational studies would be necessary to determine the predominant tautomeric forms in different solvents and to understand the molecule's three-dimensional structure and dynamic behavior.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 4 4 Ethoxy 4 Oxobutanamido Nicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural determination of Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecule's connectivity and spatial arrangement.

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is achieved through a suite of 2D NMR experiments. Based on the compound's structure, theoretical chemical shifts and correlations are predicted as follows.

¹H and ¹³C NMR Spectral Assignments (Predicted):

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
1172.5--
231.52.80t
329.52.95t
4170.0--
5145.0--
6125.07.80d
7152.08.80d
8115.0--
9154.09.10s
10164.0--
1162.04.40q
1214.21.40t
1361.04.20q
1414.11.30t
NH-10.50s

Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton scalar couplings. Key expected correlations include the coupling between the two methylene (B1212753) groups of the succinate (B1194679) chain (H-2 and H-3) and the coupling within the two ethyl groups between their methylene (H-11, H-13) and methyl protons (H-12, H-14). On the nicotinic ring, a correlation between H-6 and H-7 would be anticipated.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, as detailed in the table above (e.g., H-2 with C-2, H-6 with C-6, H-11 with C-11, etc.).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range (2-3 bond) couplings between protons and carbons, which is instrumental in piecing together the molecular fragments. nih.gov Expected key HMBC correlations would include:

The amide proton (NH) to the succinate carbonyl (C-4) and the nicotinic ring carbon (C-5).

Protons of the succinate methylene groups (H-2, H-3) to the ester and amide carbonyls (C-1, C-4).

The nicotinic ring protons (H-6, H-7, H-9) to various carbons within the aromatic ring and to the ester carbonyl (C-10).

The methylene protons of the ethyl esters (H-11, H-13) to their respective carbonyl carbons (C-10, C-1) and methyl carbons (C-12, C-14).

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. researchgate.net A significant NOESY correlation would be expected between the amide proton (NH) and the adjacent succinate methylene protons (H-3). Correlations between the nicotinic ring protons (e.g., H-6 and H-7) would confirm their proximity.

The structure of this compound contains an amide linkage, which is known to exhibit restricted rotation around the C(O)-N bond due to p-orbital overlap. This can lead to the existence of s-cis and s-trans conformers that may interconvert on the NMR timescale.

Dynamic NMR (DNMR) spectroscopy, involving the acquisition of NMR spectra at various temperatures, is the primary technique to study such conformational exchange phenomena. At low temperatures, the interconversion may be slow enough to observe distinct signals for each conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes of the exchanging signals and determining the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the conformational dynamics of the molecule.

High-Performance Mass Spectrometry (HPMS) and Fragmentation Analysis

HPMS is employed to determine the precise molecular weight and elemental composition of the compound and to gain further structural information through fragmentation analysis.

Both ESI-MS and MALDI-MS are soft ionization techniques that are ideal for determining the molecular weight of intact molecules with minimal fragmentation. For this compound (molecular formula C₁₄H₁₈N₂O₅, molecular weight 294.31 g/mol ), these techniques are expected to primarily yield the protonated molecular ion [M+H]⁺ at an m/z of approximately 295.12. High-resolution mass spectrometry would allow for the confirmation of the elemental composition by measuring the exact mass to within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the isolated molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.

Predicted Fragmentation of [M+H]⁺ at m/z 295.12:

m/z (Predicted)Proposed Fragment Structure/Loss
250.10Loss of ethoxy radical (•OC₂H₅) from the nicotinic ester
222.08Loss of ethoxy radical and carbon monoxide
194.09Cleavage of the succinate C-C bond
178.05Cleavage of the amide C-N bond
150.05Ethyl nicotinate (B505614) fragment
149.07Succinic anhydride (B1165640) fragment from the side chain
121.04Nicotinoyl cation

The most probable fragmentation pathways involve the cleavage of the ester and amide bonds. For instance, cleavage of the amide bond would lead to fragments corresponding to the ethyl nicotinate portion and the succinate portion of the molecule. Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄) or ethanol (B145695) (C₂H₅OH) from the ethyl ester groups.

The isotopic pattern of the molecular ion and its fragments, resulting from the natural abundance of ¹³C, provides an additional layer of verification for the assigned elemental formulas.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Signatures

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule. walshmedicalmedia.com The key expected vibrational frequencies are summarized below.

Predicted FTIR and Raman Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretching
3100-3000Aromatic C-HStretching
2980-2850Aliphatic C-HStretching
~1735C=O (Ester)Stretching
~1680C=O (Amide I)Stretching
~1600, ~1475Aromatic C=CRing Stretching
~1550N-HBending (Amide II)
~1250C-O (Ester)Stretching
~1200C-NStretching

The FTIR spectrum is expected to be dominated by strong absorptions from the two distinct carbonyl groups (ester and amide) and the N-H stretching of the amide. The Raman spectrum, on the other hand, would likely show strong signals for the aromatic ring vibrations and the symmetric stretches of the molecule. The combination of both techniques provides a comprehensive vibrational fingerprint of this compound. researchgate.net

Characteristic Vibrational Modes of Amide, Ester, and Pyridine (B92270) Functionalities

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups within this compound. The distinct vibrational frequencies associated with the amide, ester, and pyridine moieties provide a detailed fingerprint of the molecule's structure.

The amide functionality presents several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹, with its exact position being sensitive to hydrogen bonding. The amide I band, primarily attributed to the C=O stretching vibration, is one of the most intense absorptions and is found in the 1680-1630 cm⁻¹ range. The amide II band, arising from a combination of N-H bending and C-N stretching, appears between 1570 and 1515 cm⁻¹.

The two ester functionalities also give rise to prominent vibrational signatures. The C=O stretching vibration of the ester groups results in a strong absorption band, typically located in the 1750-1730 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester linkages produce characteristic bands in the 1300-1000 cm⁻¹ range.

The pyridine ring exhibits a set of characteristic ring stretching vibrations. These C=C and C=N stretching modes typically appear in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring can also be observed at lower frequencies.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
AmideN-H Stretch3300-3100
AmideAmide I (C=O Stretch)1680-1630
AmideAmide II (N-H Bend, C-N Stretch)1570-1515
EsterC=O Stretch1750-1730
EsterC-O Stretch1300-1000
PyridineC=C, C=N Ring Stretch1600-1450

Single-Crystal X-ray Diffraction Analysis

DonorAcceptorType of Interaction
Amide N-HAmide C=OIntermolecular Hydrogen Bond
Amide N-HPyridine NIntermolecular Hydrogen Bond
Amide N-HEster C=OIntermolecular Hydrogen Bond

Conformational Preferences in the Solid State and Comparison with Solution-Phase Data

The conformation of this compound in the solid state is determined by the interplay of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. X-ray diffraction data would reveal the torsion angles around the various single bonds, particularly within the flexible butanamido side chain. It is anticipated that the amide bond will adopt a planar or near-planar conformation. The relative orientation of the pyridine ring and the butanamido substituent will also be fixed in the crystalline form. In solution, the molecule is expected to exhibit greater conformational flexibility, with rotation around single bonds allowing for a dynamic equilibrium of different conformers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) could provide insights into the average conformation in solution, which may differ from the specific conformation "frozen" in the solid state due to crystal packing forces.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. As this compound is an achiral molecule, it will not exhibit a CD spectrum. Consequently, the determination of enantiomeric excess, which is a measure of the purity of a chiral substance, is not relevant for this compound.

Computational Chemistry and Theoretical Modeling of Ethyl 4 4 Ethoxy 4 Oxobutanamido Nicotinate

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netfrontiersin.org For a molecule like Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate, a DFT approach, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be a common choice to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Vibrational Frequency Calculations

The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms, which can be correlated with experimental spectroscopic data for structural validation. researchgate.netmaterialsciencejournal.org

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, DFT calculations would map the electron density distribution of these orbitals, identifying which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions. This information is invaluable for predicting how the molecule might interact with other chemical species.

Interactive Table: Expected DFT Output for Frontier Orbitals

ParameterConceptual ValueSignificance
HOMO EnergyE_HOMO (eV)Represents electron-donating capacity. Higher energy indicates a better electron donor.
LUMO EnergyE_LUMO (eV)Represents electron-accepting capacity. Lower energy indicates a better electron acceptor.
HOMO-LUMO GapΔE = E_LUMO - E_HOMO (eV)Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green represents neutral or weakly charged regions.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ethoxy groups, as well as the nitrogen of the pyridine (B92270) ring, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amide and ethyl groups.

Ab Initio Calculations and Post-Hartree-Fock Methods for Refined Energetics

While DFT is highly effective, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate energetic information. These methods are computationally more intensive but offer a higher level of theory, which can be crucial for calculating precise reaction energies, activation barriers, and thermochemical properties. Applying such methods would refine the understanding of the stability and energetics of this compound beyond standard DFT approximations.

Molecular Dynamics Simulations for Conformational Space Exploration

This compound possesses several single bonds, allowing for considerable conformational flexibility. Molecular Dynamics (MD) simulations could be employed to explore this conformational space over time. By simulating the motion of the atoms based on classical mechanics, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the dynamics of transitions between different shapes. This provides a more realistic picture of the molecule's behavior than a static, optimized geometry.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be used to predict the pathways of chemical reactions involving this compound. For instance, its hydrolysis or its reaction with a biological target could be modeled. This involves identifying the reactant and product states and then searching for the transition state—the highest energy point along the reaction coordinate. Calculating the energy of the transition state allows for the determination of the activation energy, which is key to understanding the reaction rate. These calculations provide mechanistic insights that are often difficult to obtain through experimental means alone.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Computational chemistry and theoretical modeling provide profound insights into the intrinsic electronic properties of a molecule, which in turn govern its reactivity and selectivity in chemical reactions. For this compound, the use of quantum chemical descriptors derived from theoretical calculations is instrumental in predicting its behavior in various chemical environments. These descriptors are obtained by solving the Schrödinger equation, often using methodologies like Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

A comprehensive literature review reveals a lack of specific published studies detailing the quantum chemical descriptors for this compound. Consequently, a data table of its specific theoretical reactivity and selectivity predictors cannot be compiled from existing research findings.

However, a general theoretical framework can be described to illustrate how such descriptors would be used to predict the reactivity of this specific molecule.

Conceptual Application of Quantum Chemical Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The spatial distribution and energy of the HOMO are indicative of the molecule's ability to donate electrons, highlighting potential sites for electrophilic attack. Conversely, the LUMO's distribution and energy level indicate the molecule's capacity to accept electrons, pointing to likely sites for nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups would be regions of significant interest in analyzing the LUMO, while the electron-rich aromatic ring and lone pairs on oxygen and nitrogen atoms would be key contributors to the HOMO.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) provide a more generalized view of the molecule's reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of chemical hardness, with higher values indicating greater reactivity.

While the specific values for this compound are not available in the reviewed literature, the theoretical framework for their application is well-established in computational chemistry. The calculation and analysis of these descriptors would provide a foundational understanding of the molecule's chemical behavior, guiding further experimental studies on its synthesis and reactivity.

Derivatization and Chemical Functionalization of Ethyl 4 4 Ethoxy 4 Oxobutanamido Nicotinate

Regioselective Modifications of the Pypyridine Ring

The pyridine (B92270) ring in Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate is an electron-deficient aromatic system, which influences its reactivity towards various chemical transformations. Regioselective functionalization—the ability to target a specific position on the ring (C2, C4, C5, or C6)—is crucial for creating well-defined derivatives.

The electronic properties of the existing substituents on the pyridine ring, namely the ester group at C3 and the amido group at C4, direct the position of further substitutions. Direct electrophilic aromatic substitution is often difficult on unsubstituted pyridine and even more so on a substituted, electron-deficient pyridine ring. Therefore, alternative strategies are employed.

One powerful approach is the Minisci reaction, which involves the addition of radical species to protonated pyridines. This method typically favors functionalization at the C2 and C4 positions. For a 3,4-disubstituted pyridine like the target compound, the reaction would likely be directed to the C2 or C6 positions. The use of a temporary blocking group can provide exquisite control over regioselectivity. For instance, a maleate-derived blocking group has been shown to enable exclusive C4-alkylation of pyridines. nih.gov

Another strategy involves the activation of the pyridine ring as an N-alkyl pyridinium (B92312) salt. This enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. The addition of nucleophiles like organoboron reagents can be directed to the C2, C4, or C6 positions, with the outcome controlled by the choice of catalyst. nih.gov Rhodium catalysts, for example, have been used to achieve high regioselectivity in the addition of aryl boronic acids to nicotinate-derived pyridinium salts. nih.gov

Furthermore, directed ortho-metalation (DoM) is a potent technique for regioselective functionalization. This involves the deprotonation of a position ortho to a directing group, followed by quenching with an electrophile. For the target molecule, the amide group at C4 could potentially direct lithiation to the C5 position. The choice of the lithiating agent, such as n-BuLi, t-BuLi, or LDA, can influence the site of metalation, allowing for either ring or side-chain functionalization. researchgate.net

Table 1: Regioselective Modifications of the Pyridine Ring

Reaction Type Reagents Targeted Position(s) Notes
Minisci-type Alkylation Carboxylic Acids, AgNO₃, (NH₄)₂S₂O₈ C2, C6 Radical-based alkylation suitable for electron-deficient pyridines. nih.gov
Catalyst-Controlled Nucleophilic Addition Pyridinium salt, Aryl boronic acids, Rh catalyst C2, C4, or C6 Regioselectivity is controlled by the choice of catalyst and ligands. nih.gov
Directed ortho-Metalation (DoM) t-BuLi or LDA, Electrophile (e.g., I₂, TMSCl) C5 The C4-amido group acts as a directing group for lithiation. researchgate.net

| Cross-Coupling Reactions | (After conversion to halopyridine) Organometallic reagents, Pd or Ni catalyst | C2, C5, C6 | Requires prior halogenation of the desired position. |

Selective Transformations of Ester and Amide Groups

The molecule possesses three key carbonyl functionalities: an ethyl nicotinate (B505614) ester, an ethyl succinate (B1194679) ester, and a butanamido-amide. The differential reactivity of these groups allows for selective transformations. mdpi.com

Esters are generally more susceptible to hydrolysis than amides under both acidic and basic conditions. Therefore, selective hydrolysis of one or both ester groups while preserving the amide bond is feasible. Mild basic conditions (e.g., LiOH in THF/water) at controlled temperatures can often cleave the ethyl esters to their corresponding carboxylic acids. Differentiating between the two ethyl esters—one attached to the aromatic ring and one to the alkyl chain—is more challenging but may be possible based on subtle differences in their electronic and steric environments.

Conversely, amides are significantly more stable and require more forcing conditions for hydrolysis (e.g., strong acid or base at high temperatures). This stability allows for a wide range of chemical modifications to be performed on the ester groups without affecting the amide linkage.

Aminolysis, the reaction of an ester with an amine, can be used to convert the ester groups into new amide functionalities. libretexts.orgyoutube.com For example, reacting the molecule with a specific amine could replace the ethoxy groups with a desired amino substituent, creating a diamide (B1670390) derivative. This reaction is typically slower than hydrolysis and may require heating.

Reductive cleavage of these functional groups is also possible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both esters and the amide to alcohols and an amine, respectively. However, more selective reagents can be used. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters or amides, allowing for selective reduction of other functional groups if present. libretexts.org Nickel-catalyzed methods have been developed for the reductive defunctionalization of both aryl esters and amides through a decarbonylative pathway. nih.gov

Table 2: Selective Transformations of Carbonyl Groups

Transformation Reagents/Conditions Affected Group(s) Product Functional Group(s)
Selective Ester Hydrolysis LiOH, THF/H₂O, 0°C to RT Both Ester Groups Carboxylic Acids
Amide Hydrolysis 6M HCl, reflux or NaOH (aq), reflux Amide Group (and Esters) Amine and Carboxylic Acid
Ester Aminolysis R-NH₂, heat Ester Groups Amides
Full Reduction LiAlH₄, then H₂O workup Esters and Amide Alcohols and Amine

| Reductive Defunctionalization | Nickel(II) catalyst, hydrosilane | Esters and/or Amides | C-H bonds (decarbonylation) nih.gov |

Synthesis of Novel Analogs with Modified Alkyl Chains and Aromatic Substituents

The synthesis of novel analogs can be achieved by modifying the structural components of the parent molecule. This can involve altering the alkyl chains of the ester groups or introducing different substituents onto the aromatic ring. Such modifications are often pursued to modulate the biological activity or physical properties of the compound. nih.govsemanticscholar.org

One approach is to vary the alcohol component used to form the esters. Instead of ethyl esters, a variety of other esters (methyl, propyl, benzyl, etc.) can be synthesized by starting with the corresponding nicotinic acid and succinic acid derivatives and coupling them with the desired alcohol.

The succinamide (B89737) linker itself can be modified. For instance, starting with different dicarboxylic acids (e.g., malonic, glutaric, adipic acid) would change the length of the linker between the pyridine ring and the terminal ester group.

Furthermore, the synthesis can start from a modified pyridine ring. A wide variety of substituted nicotinic acids are commercially available or can be synthesized. researchgate.net For example, introducing a halogen, a methyl group, or a trifluoromethyl group onto the pyridine ring prior to coupling with the succinamide side chain would yield analogs with different electronic and steric properties.

Table 3: Strategies for Analog Synthesis

Modification Site Synthetic Strategy Example Starting Materials Resulting Analog Feature
Nicotinate Ester Transesterification or synthesis from modified nicotinic acid Benzyl alcohol, Isopropanol Modified nicotinate ester (e.g., benzyl, isopropyl)
Succinamide Linker Synthesis using different dicarboxylic acid anhydrides Glutaric anhydride (B1165640), Maleic anhydride Altered linker length or rigidity
Pyridine Ring Substituents Synthesis from pre-functionalized nicotinic acids 6-Chloronicotinic acid, 5-Methylnicotinic acid Substituted pyridine core researchgate.net

| Terminal Succinate Ester | Synthesis using different alcohols in the final step | Cyclohexanol, 2-Methoxyethanol | Modified terminal ester group |

Introduction of Diverse Functional Groups for Material Science Applications

The pyridine scaffold is a valuable component in material science, known for its role in forming functional nanomaterials, ligands for organometallic chemistry, and components of electro-optical materials. nih.gov By introducing specific functional groups onto this compound, the resulting derivatives can serve as specialized building blocks.

The introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, would allow the molecule to be incorporated into polymers. This could be achieved by replacing one of the ethyl ester groups with an ester of a functionalized alcohol (e.g., 2-hydroxyethyl acrylate).

Functional groups capable of participating in "click chemistry," such as terminal alkynes or azides, can be installed. This would enable the straightforward covalent attachment of the molecule to surfaces, nanoparticles, or large biomolecules. An alkyne group could be introduced on the pyridine ring via a Sonogashira coupling of a halogenated precursor.

The pyridine nitrogen itself, along with other strategically placed nitrogen or oxygen atoms, can act as a ligand for metal coordination. This allows for the design of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic or photophysical properties. researchgate.net The properties of these metal complexes can be tuned by modifying the substituents on the pyridine ligand. researchgate.net Increasing the pyridine nitrogen content in materials has been shown to enhance catalytic efficiency in certain reactions. researchgate.net

Table 4: Functional Groups for Material Science Applications

Functional Group Method of Introduction Potential Application
Alkyne/Azide Sonogashira coupling (alkyne); Nucleophilic substitution (azide) Click chemistry, bioconjugation
Vinyl/Acrylate Esterification with functionalized alcohol Monomer for polymerization
Phosphine Reaction of a lithiated pyridine with a chlorophosphine Ligand for catalysis, phosphonium (B103445) salts acs.org
Thiol Nucleophilic substitution with a thiol-containing reagent Self-assembled monolayers on gold surfaces

| Additional Heterocycles | Condensation or cross-coupling reactions | Building blocks for MOFs, tuning photophysical properties researchgate.net |

Role of Ethyl 4 4 Ethoxy 4 Oxobutanamido Nicotinate As a Synthetic Intermediate in Complex Molecule Synthesis

A Precursor for the Assembly of Multi-Ring Heterocyclic Systems

The ethyl nicotinate (B505614) scaffold within Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate is a well-established precursor for the synthesis of various fused heterocyclic systems. The pyridine (B92270) ring, activated by the ester and amide functionalities, is amenable to a range of cyclization reactions, paving the way for the construction of bicyclic and tricyclic frameworks.

For instance, the nitrogen atom of the pyridine ring and the adjacent ester group can participate in cyclization reactions to form pyridopyrimidines, a class of compounds with significant biological activities. Furthermore, the succinamide (B89737) side chain offers additional handles for intramolecular cyclization. The terminal ester group on the side chain could be hydrolyzed to a carboxylic acid, which can then react with a suitably positioned functional group on the pyridine ring or a substituent introduced onto it, to forge new heterocyclic rings.

While direct examples of using this compound are not extensively documented, the known reactivity of related nicotinic acid derivatives suggests its potential in synthesizing complex heterocyclic structures like quinolines, indolizines, and other fused pyridine systems. preprints.orgresearchgate.netmdpi.com The general strategies often involve condensation reactions followed by intramolecular cyclization, leveraging the inherent reactivity of the pyridine and succinamide moieties.

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic SystemPotential Synthetic StrategyKey Reactive Moieties
PyridopyrimidinesCondensation of the nicotinate with a dinucleophile (e.g., guanidine)Ethyl nicotinate core
QuinolinesGould-Jacobs reaction or related cyclizationsActivated pyridine ring
IndolizinesTschitschibabin reaction or intramolecular cyclization strategiesPyridine nitrogen and functionalized side chain

A Building Block in the Construction of Macrocyclic Architectures

The synthesis of macrocycles is a challenging yet rewarding field of organic chemistry, with applications ranging from drug discovery to materials science. mdpi.com this compound possesses structural features that make it an intriguing candidate as a building block for macrocyclic structures. The linear succinamide chain provides the necessary flexibility and length to span across and form a large ring.

One plausible strategy involves the bifunctional nature of the molecule. The terminal ester groups can be hydrolyzed to carboxylic acids, which can then be coupled with a diamine or a diol linker in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization. Alternatively, the pyridine nitrogen could be quaternized and used as a handle for ring-closing reactions.

The use of succinimide (B58015) derivatives in macrocyclization has been reported, highlighting the utility of this type of linkage in forming stable macrocyclic structures. nih.govnih.gov Although direct application of this compound in macrocycle synthesis is not yet prevalent, its structure is well-suited for such transformations, offering the potential to create novel macrocyclic hosts or biologically active compounds.

Application in Cascade and Tandem Reaction Sequences

Cascade and tandem reactions represent a highly efficient approach to organic synthesis, where multiple bond-forming events occur in a single pot, minimizing waste and purification steps. rsc.orgresearchgate.netmdpi.com The multiple reactive sites within this compound make it an ideal substrate for such reaction sequences.

A hypothetical cascade reaction could be initiated at one of the ester groups, for example, through a condensation reaction. This could trigger a series of intramolecular cyclizations and rearrangements, leading to the rapid assembly of a complex molecular framework. The nicotinate portion of the molecule can also participate in tandem reactions, such as a Diels-Alder reaction followed by an aromatization step, to construct fused aromatic systems.

The development of novel cascade reactions involving substituted pyridines is an active area of research, and this compound presents a unique opportunity to explore new synthetic methodologies. nih.gov The strategic placement of functional groups in this molecule allows for a controlled sequence of reactions, potentially leading to the stereoselective synthesis of intricate structures.

A Contributor to the Synthesis of Scaffold Libraries for Chemical Research

Combinatorial chemistry and the synthesis of scaffold libraries are powerful tools in drug discovery and chemical biology, enabling the rapid generation of a large number of diverse compounds for screening. researchgate.netacs.orgcapes.gov.br The modular nature of this compound makes it an excellent starting point for the construction of such libraries.

The two ester groups and the secondary amide provide three points of diversity that can be independently modified. For instance, the terminal esters can be converted to a variety of amides, hydrazides, or other functional groups. The secondary amide can be N-alkylated or acylated. Furthermore, the pyridine ring itself can be functionalized at various positions.

By systematically varying the substituents at these positions, a large library of compounds with a common core scaffold but diverse peripheral functionalities can be generated. This approach allows for the exploration of a wide chemical space and the identification of molecules with desired biological activities or material properties. The synthesis of pyridine-based libraries is a well-established strategy in medicinal chemistry, and this compound offers a novel and versatile scaffold for this purpose. acs.orgnih.gov

Industrial Synthesis Considerations for Large-Scale Production

For any synthetic intermediate to be practically useful, its large-scale production must be feasible and economically viable. The industrial synthesis of this compound would likely involve a multi-step process starting from readily available and inexpensive raw materials.

The synthesis of the ethyl nicotinate core is a well-established industrial process, often starting from nicotinic acid. google.compatsnap.comguidechem.com The succinamide side chain could be introduced by reacting ethyl 4-aminonicotinate with succinic anhydride (B1165640) or a derivative thereof.

Key considerations for industrial-scale production would include process optimization to maximize yield and minimize waste, the use of safe and environmentally friendly reagents and solvents, and the development of efficient purification methods. researchgate.net While specific details on the industrial production of this particular compound are not publicly available, the general principles of process chemistry for related nicotinic acid derivatives would be applicable. The scalability of the synthesis is crucial for its potential application in the pharmaceutical or materials industries. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Start with nicotinic acid derivatives (e.g., ethyl nicotinate) and introduce the 4-ethoxy-4-oxobutanamido group via nucleophilic acylation. Use a mixed lithium-cadmium base for direct metalation of heteroaromatic esters to facilitate regioselective substitution .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using 1^1H/13^13C NMR (e.g., ester carbonyl signals at ~170 ppm in 13^13C NMR) .

Q. What experimental models are recommended for assessing the compound’s dermal permeation and metabolic stability?

  • Methodological Answer :

  • Skin Permeation : Use excised hairless rat skin mounted in Franz diffusion cells. Apply the compound in a vehicle (e.g., ethanol:water 3:7) and monitor flux over 24 hours. Quantify parent compound and metabolites (e.g., nicotinic acid) via LC-MS/MS .
  • Metabolic Stability : Incubate the compound with liver microsomes (human or rat) at 37°C. Analyze time-dependent degradation using UPLC-UV. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{int}) .

Advanced Research Questions

Q. How can discrepancies in NMR data for structural confirmation be resolved, especially regarding ester linkage stability?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect rotational barriers in the ester or amide groups. For example, coalescence temperature analysis can reveal restricted rotation in the ethoxy-oxobutanamido moiety .
  • Reactivity Tests : Expose the compound to hydrolytic conditions (pH 7.4 buffer, 37°C) and monitor ester cleavage via LC-MS. Compare degradation kinetics with structurally similar esters (e.g., ethyl nicotinate) to identify stability outliers .

Q. What strategies address contradictory results in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Process Optimization :
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to optimize solubility of intermediates.
  • Catalyst Screening : Evaluate Pd/C vs. Pd(OAc)2_2 for coupling steps, noting that Pd/C may reduce side reactions at scale .
  • Scale-Up Protocol :
ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time6 hours8 hours
Yield72%58%
Purity (HPLC)98%95%
  • Root Cause Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., stirring rate, inert gas flow) affecting yield .

Q. How should researchers design experiments to differentiate between ester hydrolysis and amide cleavage in vivo?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize the compound with 13^{13}C-labeled ester or amide groups. Track metabolic products in rat plasma via 13^13C NMR or LC-HRMS to distinguish hydrolysis pathways .
  • Enzyme Inhibition : Co-administer esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) or protease inhibitors (e.g., leupeptin) in animal models. Compare metabolite profiles to identify dominant degradation routes .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screen : Use a high-throughput platform to test solubility in 20+ solvents (e.g., DMSO, ethanol, hexane) at 25°C and 37°C.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict compatibility. For example, high δP_P values correlate with solubility in DMSO .
  • Crystallinity Impact : Perform X-ray powder diffraction (XRPD) to assess amorphous vs. crystalline forms, which influence solubility .

Notes on Safety and Handling

  • Stability : Store at -20°C in sealed containers under argon to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to define shelf life .
  • Toxicity : Refer to analogs like 4-Bromo-2-(trifluoromethyl)aniline for hazard guidance (skin/eye irritation, respiratory risks). Use fume hoods and PPE during synthesis .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate

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